Methyl 3-(N-(2-methoxy-2-oxoethyl)sulfamoyl)thiophene-2-carboxylate
CAS No.: 106820-63-7
Cat. No.: VC20767720
Molecular Formula: C9H11NO6S2
Molecular Weight: 293.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 106820-63-7 |
|---|---|
| Molecular Formula | C9H11NO6S2 |
| Molecular Weight | 293.3 g/mol |
| IUPAC Name | methyl 3-[(2-methoxy-2-oxoethyl)sulfamoyl]thiophene-2-carboxylate |
| Standard InChI | InChI=1S/C9H11NO6S2/c1-15-7(11)5-10-18(13,14)6-3-4-17-8(6)9(12)16-2/h3-4,10H,5H2,1-2H3 |
| Standard InChI Key | KUTKKTKUSGIBPZ-UHFFFAOYSA-N |
| SMILES | COC(=O)CNS(=O)(=O)C1=C(SC=C1)C(=O)OC |
| Canonical SMILES | COC(=O)CNS(=O)(=O)C1=C(SC=C1)C(=O)OC |
Introduction
Methyl 3-(N-(2-methoxy-2-oxoethyl)sulfamoyl)thiophene-2-carboxylate, with the CAS number 106820-63-7, is a synthetic compound that belongs to the class of thiophene derivatives. This compound is characterized by its unique molecular structure, which includes a thiophene ring substituted with a sulfamoyl group and a methoxycarbonyl moiety. Its molecular formula is
, and it has a molecular weight of 293.32 g/mol.
Synthesis
The synthesis of Methyl 3-(N-(2-methoxy-2-oxoethyl)sulfamoyl)thiophene-2-carboxylate typically involves the reaction of thiophene derivatives with sulfamoyl chlorides in the presence of suitable bases. The introduction of the methoxycarbonyl group is achieved through esterification reactions, which are common in organic synthesis.
Applications
This compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases due to its unique structural features that may interact with biological targets.
Safety and Handling
Methyl 3-(N-(2-methoxy-2-oxoethyl)sulfamoyl)thiophene-2-carboxylate is classified under hazardous materials due to its toxicity profile:
| Hazard Class | Description |
|---|---|
| Acute Toxicity (Oral) | Harmful if swallowed (H302) |
| Acute Toxicity (Dermal) | Harmful in contact with skin (H312) |
| Acute Toxicity (Inhalation) | Harmful if inhaled (H332) |
Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume